1-Acetyl-4-chloro-3-fluoro-7-azaindole
Overview
Description
1-Acetyl-4-chloro-3-fluoro-7-azaindole is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of azaindoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-chloro-3-fluoro-7-azaindole typically involves the use of pyridine and pyrrole building blocks . One common method includes the Suzuki-Miyaura cross-coupling reaction between 4-chloro-1H-pyrrolo[2,3-b]pyridine and various boronic acids . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-chloro-3-fluoro-7-azaindole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the azaindole ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Bases: Potassium carbonate is commonly used in substitution reactions.
Solvents: Organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaindole derivatives .
Scientific Research Applications
1-Acetyl-4-chloro-3-fluoro-7-azaindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-chloro-3-fluoro-7-azaindole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes and receptors involved in critical cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Acetyl-4-chloro-3-fluoro-7-azaindole can be compared with other similar compounds in the azaindole class, such as:
- 4-Chloro-7-azaindole
- 3-Fluoro-7-azaindole
- 1-Acetyl-7-azaindole
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chloro-3-fluoropyrrolo[2,3-b]pyridin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c1-5(14)13-4-7(11)8-6(10)2-3-12-9(8)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKNXUUSXVZGFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C(C=CN=C21)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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